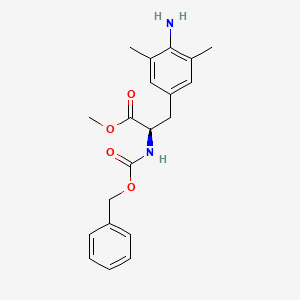
(R)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its complex structure, which includes an amino group, a benzyloxycarbonyl-protected amino group, and a methyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3,5-dimethylbenzoic acid and ®-2-amino-3-methylbutanoic acid.
Protection of Amino Group: The amino group of ®-2-amino-3-methylbutanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with 4-amino-3,5-dimethylbenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The resulting intermediate is esterified using methanol and a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction time. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyloxycarbonyl-protected amino group can be deprotected using hydrogenation or acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Palladium on carbon (Pd/C) for hydrogenation or trifluoroacetic acid for acidic deprotection.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Free amine after deprotection.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Synthesis: The chiral nature of the compound makes it valuable in asymmetric synthesis as a chiral building block or catalyst.
Protecting Group Chemistry: The benzyloxycarbonyl group is commonly used as a protecting group in peptide synthesis.
Biology
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with amino acid derivatives.
Protein Labeling: The amino group can be used for labeling proteins with fluorescent tags or other markers.
Medicine
Drug Development:
Diagnostic Agents: The compound can be modified to create diagnostic agents for imaging or detection of specific biomolecules.
Industry
Material Science: Used in the synthesis of polymers and materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate depends on its specific application. In enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. In drug development, it may bind to specific receptors or proteins, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: The enantiomer of the compound with similar properties but different biological activity.
Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: The racemic mixture of the compound.
Ethyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate: An analog with an ethyl ester group instead of a methyl ester group.
Uniqueness
®-Methyl 3-(4-amino-3,5-dimethylphenyl)-2-(((benzyloxy)carbonyl)amino)propanoate is unique due to its specific chiral configuration, which can lead to different biological activities and interactions compared to its enantiomer or racemic mixture. The presence of the benzyloxycarbonyl-protected amino group also provides versatility in synthetic applications, allowing for selective deprotection and functionalization.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
methyl (2R)-3-(4-amino-3,5-dimethylphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C20H24N2O4/c1-13-9-16(10-14(2)18(13)21)11-17(19(23)25-3)22-20(24)26-12-15-7-5-4-6-8-15/h4-10,17H,11-12,21H2,1-3H3,(H,22,24)/t17-/m1/s1 |
Clave InChI |
ZREUJWVHBVFLKX-QGZVFWFLSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1N)C)C[C@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC(=C1N)C)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


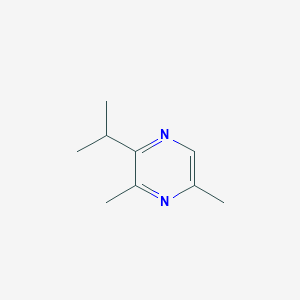
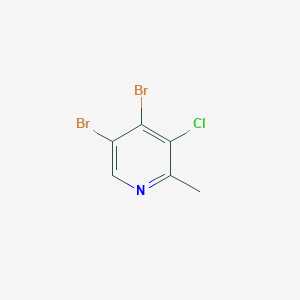
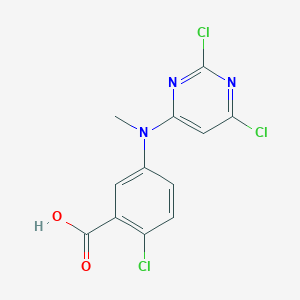
![Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13103385.png)
![Octahydro-2H-pyrido[1,2-A]pyrazin-8-OL](/img/structure/B13103389.png)
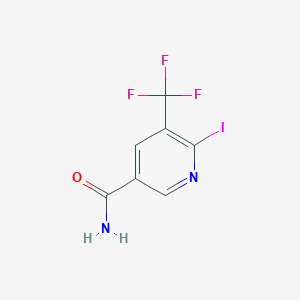
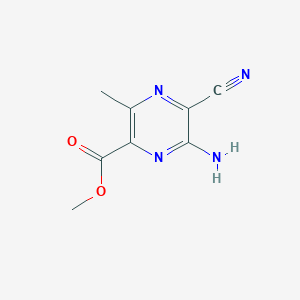
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13103410.png)
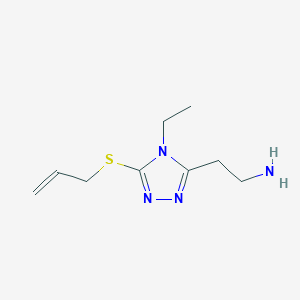
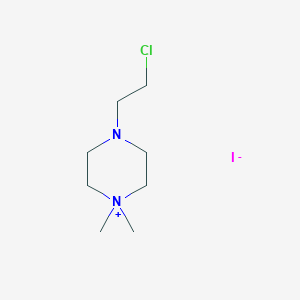
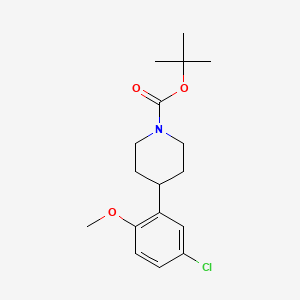
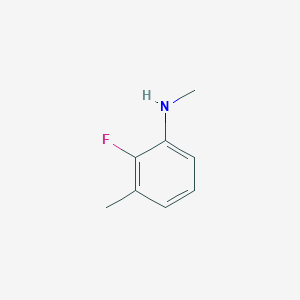
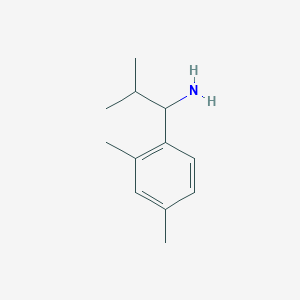
![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)
